molecular formula C12H13N5O3 B12314528 7-Cyano-7-deaza-2'-deoxyadenosine

7-Cyano-7-deaza-2'-deoxyadenosine

Cat. No.: B12314528
M. Wt: 275.26 g/mol
InChI Key: LUOPPZJCJZYTQK-UHFFFAOYSA-N
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Description

7-Cyano-7-deaza-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyadenosine but features a cyano group at the 7-position and a deaza modification, which replaces a nitrogen atom in the purine ring with a carbon atom. These modifications confer unique properties to the compound, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-7-deaza-2’-deoxyadenosine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 7-Cyano-7-deaza-2’-deoxyadenosine may involve large-scale synthesis using optimized reaction conditions and automated processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-Cyano-7-deaza-2’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cyanogen Bromide: Used for introducing the cyano group.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted nucleosides with different functional groups .

Scientific Research Applications

7-Cyano-7-deaza-2’-deoxyadenosine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.

    Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of 7-Cyano-7-deaza-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA synthesis. This disruption can lead to the inhibition of viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Similar Compounds

    7-Deaza-2’-deoxyadenosine: Lacks the cyano group but has the deaza modification.

    7-Iodo-7-deaza-2’-deoxyadenosine: Contains an iodine atom at the 7-position instead of a cyano group.

    7-Propynyl-7-deaza-2’-deoxyadenosine: Features a propynyl group at the 7-position

Uniqueness

7-Cyano-7-deaza-2’-deoxyadenosine is unique due to the presence of both the cyano group and the deaza modification. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool for various scientific applications.

Properties

IUPAC Name

4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOPPZJCJZYTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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